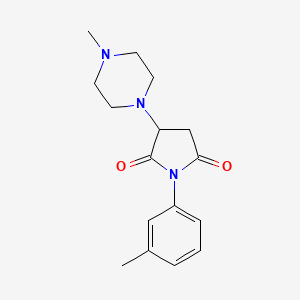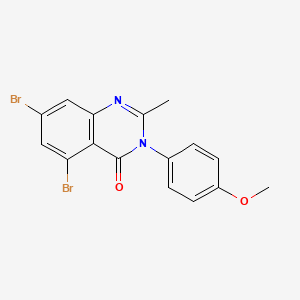
2-(phenylthio)-N-(3-vinylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(phenylthio)-N-(3-vinylphenyl)acetamide, also known as PTVA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTVA belongs to the family of thioacetamide derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-(phenylthio)-N-(3-vinylphenyl)acetamide is not fully understood. However, it has been proposed that 2-(phenylthio)-N-(3-vinylphenyl)acetamide exerts its biological activities by inducing oxidative stress, inhibiting cell proliferation, and inducing apoptosis.
Biochemical and Physiological Effects:
2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to exhibit significant biochemical and physiological effects. 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to inhibit the production of reactive oxygen species, which are known to play a crucial role in the development of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(phenylthio)-N-(3-vinylphenyl)acetamide has several advantages for lab experiments, including its easy synthesis and purification. Moreover, 2-(phenylthio)-N-(3-vinylphenyl)acetamide exhibits significant biological activities, making it a potential candidate for drug development. However, 2-(phenylthio)-N-(3-vinylphenyl)acetamide has some limitations, including its low solubility in water and its potential toxicity at higher concentrations.
Direcciones Futuras
There are several future directions for 2-(phenylthio)-N-(3-vinylphenyl)acetamide research. One potential direction is to investigate the mechanism of action of 2-(phenylthio)-N-(3-vinylphenyl)acetamide in more detail. Moreover, further studies are needed to determine the potential of 2-(phenylthio)-N-(3-vinylphenyl)acetamide as a therapeutic agent for cancer and other diseases. Additionally, the development of new derivatives of 2-(phenylthio)-N-(3-vinylphenyl)acetamide with improved solubility and bioavailability could enhance its potential as a drug candidate.
Conclusion:
In conclusion, 2-(phenylthio)-N-(3-vinylphenyl)acetamide is a synthetic compound that has shown significant potential for therapeutic applications. 2-(phenylthio)-N-(3-vinylphenyl)acetamide exhibits anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential candidate for drug development. Further research is needed to determine the exact mechanism of action of 2-(phenylthio)-N-(3-vinylphenyl)acetamide and its potential as a therapeutic agent.
Métodos De Síntesis
2-(phenylthio)-N-(3-vinylphenyl)acetamide can be synthesized through a multi-step reaction involving the reaction of 3-vinylphenylamine with phenyl isothiocyanate, followed by the addition of acetic anhydride and sodium acetate. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to exhibit promising biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been tested on different cancer cell lines and has shown significant cytotoxicity, making it a potential candidate for cancer therapy. Moreover, 2-(phenylthio)-N-(3-vinylphenyl)acetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
N-(3-ethenylphenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-2-13-7-6-8-14(11-13)17-16(18)12-19-15-9-4-3-5-10-15/h2-11H,1,12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIWQNIIDKGBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethenylphenyl)-2-phenylsulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)
![2-(4-methoxyphenyl)-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5118504.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)




![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)

![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)